molecular formula C6H6ClF3N4 B14013447 2-chloro-N-methyl-6-(trifluoromethyl)pyrimidine-4,5-diamine CAS No. 1993-05-1

2-chloro-N-methyl-6-(trifluoromethyl)pyrimidine-4,5-diamine

Cat. No.: B14013447
CAS No.: 1993-05-1
M. Wt: 226.59 g/mol
InChI Key: DXHIKBUKTWSTKA-UHFFFAOYSA-N
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Description

2-chloro-N-methyl-6-(trifluoromethyl)pyrimidine-4,5-diamine is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. The presence of the trifluoromethyl group in this compound imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-methyl-6-(trifluoromethyl)pyrimidine-4,5-diamine typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-methyl-6-(trifluoromethyl)pyrimidine-4,5-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions often involve the use of bases like sodium hydride or potassium carbonate.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce more complex aromatic compounds .

Scientific Research Applications

2-chloro-N-methyl-6-(trifluoromethyl)pyrimidine-4,5-diamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-chloro-N-methyl-6-(trifluoromethyl)pyrimidine-4,5-diamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-methyl-6-(trifluoromethyl)pyrimidine-4,5-diamine is unique due to the presence of both the N-methyl and trifluoromethyl groups, which impart distinct chemical and physical properties. These properties make it valuable in various applications, particularly in the development of new pharmaceuticals and agrochemicals .

Properties

CAS No.

1993-05-1

Molecular Formula

C6H6ClF3N4

Molecular Weight

226.59 g/mol

IUPAC Name

2-chloro-4-N-methyl-6-(trifluoromethyl)pyrimidine-4,5-diamine

InChI

InChI=1S/C6H6ClF3N4/c1-12-4-2(11)3(6(8,9)10)13-5(7)14-4/h11H2,1H3,(H,12,13,14)

InChI Key

DXHIKBUKTWSTKA-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=NC(=C1N)C(F)(F)F)Cl

Origin of Product

United States

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